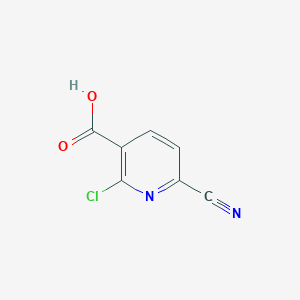

2-Chloro-6-cyanonicotinic acid

Descripción general

Descripción

2-Chloro-6-cyanonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a cyano group at the sixth position on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-6-cyanonicotinic acid can be synthesized through several methods:

Chlorination of Nicotinic Acid Derivatives: One common method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds.

Substitution Reactions: Another approach is the substitution of the hydroxyl group of 2-hydroxynicotinic acid.

Cyclization Reactions: A tandem reaction involving the cyclization of various acrolein derivatives can also be employed.

Industrial Production Methods: Industrial production typically involves large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Specificity

Nitrilase-catalyzed reactions are critical for synthesizing carboxylic acids from nitriles. For chlorinated substrates like 2-CN:

-

Electronic Effects : The electron-donating Cl group increases nitrile electron density, favoring amide formation over hydrolysis. This is evident in RzNIT, where 2-CN hydrolysis was low (2.65 U/g DCW) but amide formation was dominant (88%) .

-

Mutational Engineering : Rational design of RzNIT variants (e.g., W167G) eliminated hydration activity while enhancing hydrolysis specificity. For example, W167G showed 118.68 U/g DCW hydrolysis activity for 2-CN with no amide formation .

-

Table 2 : Enzyme Activity Comparison

Mutant Hydrolysis Activity (U/g DCW) Hydration Activity (U/g DCW) WT 2.65 18.60 W167G 118.68 0.00

Stability and Reactivity

-

Cyanide Group : The cyano group is generally stable under mild conditions but can hydrolyze to carboxylic acid under acidic or basic conditions. For example, ethyl 6-aminonicotinate hydrolyzes in methanolic NaOH to yield 6-aminonicotinic acid .

-

Chlorine Group : The 2-chloro substituent may undergo substitution reactions, though activation is required. In contrast, the cyano group’s electron-withdrawing nature could destabilize intermediates in substitution pathways.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Pharmacologically Active Compounds

2-Chloro-6-cyanonicotinic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

- Pralofen : An anti-inflammatory and analgesic drug, where this compound acts as a precursor, facilitating the attachment of functional groups essential for its therapeutic action .

- Mefenamic Acid and Niflumic Acid : These non-steroidal anti-inflammatory drugs (NSAIDs) also utilize this compound in their synthetic pathways, enhancing their efficacy against pain and inflammation .

2. Electrocatalytic Synthesis

Recent studies have explored the electrocatalytic synthesis of derivatives like 6-aminonicotinic acid from halogenated pyridines using this compound as a starting material. This method demonstrates efficient conversion rates and offers an environmentally friendly alternative to traditional synthesis methods .

Agrochemical Applications

1. Development of Herbicides and Pesticides

The compound's reactivity makes it a valuable building block in the formulation of agrochemicals. It has been successfully used to synthesize:

- Nicosulfuron : A selective herbicide that targets specific weed species without harming crops .

- Diflufenican : Another herbicide known for its effectiveness against a broad spectrum of weeds, showcasing the compound's utility in agricultural productivity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Pralofen

In a detailed study, researchers outlined the synthetic pathway involving this compound leading to pralofen. The process included multiple steps where this compound was modified through various chemical reactions, ultimately yielding the desired pharmaceutical product with high purity and efficacy.

Case Study 2: Electrocatalytic Methods

Another significant advancement was reported in the electrochemical reduction of halogenated pyridines utilizing this compound. The study highlighted yields between 48% to 82% for 6-aminonicotinic acid, showcasing the potential for cleaner synthesis routes that minimize hazardous waste compared to conventional methods .

Mecanismo De Acción

2-Chloro-6-cyanonicotinic acid can be compared with other nicotinic acid derivatives:

2-Chloronicotinic Acid: Similar in structure but lacks the cyano group, leading to different chemical properties and applications.

6-Cyanonicotinic Acid:

Uniqueness: The presence of both chlorine and cyano groups in this compound makes it unique, providing distinct chemical properties and a broader range of applications compared to its analogs .

Comparación Con Compuestos Similares

- 2-Chloronicotinic Acid

- 6-Cyanonicotinic Acid

- 2,4-Dichloronicotinic Acid

Actividad Biológica

2-Chloro-6-cyanonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 173.56 g/mol

- CAS Number : 3167-49-5

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. A study evaluating various nicotinic acid derivatives found that certain compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 150 to 250 µg/ml, suggesting moderate to strong antimicrobial effects .

Antitumor Activity

The potential anticancer properties of this compound have been highlighted in several studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- GABAA Receptor Modulation : Similar compounds have been identified as GABAA receptor agonists, influencing neurotransmitter signaling pathways that could lead to neuroprotective effects .

- Inhibition of NAD Metabolism : The compound's structural similarity to nicotinic acid suggests it may interfere with NAD metabolism, potentially acting as an inhibitor in metabolic pathways critical for cancer cell survival .

Case Studies

- Case Study on Antitumor Effects : A study conducted on the cytotoxicity of various nicotinic acid derivatives, including this compound, showed that it significantly reduced cell viability in MDA-MB-231 breast cancer cells, with an IC value comparable to established chemotherapeutics like Doxorubicin .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a promising antibacterial profile, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Data Tables

Propiedades

IUPAC Name |

2-chloro-6-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPSOFXRJPCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356850-56-0 | |

| Record name | 2-chloro-6-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.